Tiacrilast sodium Tiacrilast sodium
Brand Name: Vulcanchem
CAS No.: 111868-63-4
VCID: VC14593644
InChI: InChI=1S/C12H10N2O3S.Na.H2O/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16;;/h2-7H,1H3,(H,15,16);;1H2/q;+1;/p-1/b5-4+;;
SMILES:
Molecular Formula: C12H11N2NaO4S
Molecular Weight: 302.28 g/mol

Tiacrilast sodium

CAS No.: 111868-63-4

Cat. No.: VC14593644

Molecular Formula: C12H11N2NaO4S

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Tiacrilast sodium - 111868-63-4

Specification

CAS No. 111868-63-4
Molecular Formula C12H11N2NaO4S
Molecular Weight 302.28 g/mol
IUPAC Name sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate;hydrate
Standard InChI InChI=1S/C12H10N2O3S.Na.H2O/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16;;/h2-7H,1H3,(H,15,16);;1H2/q;+1;/p-1/b5-4+;;
Standard InChI Key HVCXVHOWMRZPBE-SFKRKKMESA-M
Isomeric SMILES CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].O.[Na+]
Canonical SMILES CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)[O-].O.[Na+]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Tiacrilast sodium anhydrous features a conjugated system with an (E)-configuration at the propenoate moiety, as evidenced by its IUPAC name: sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate. The quinazoline ring system is substituted at position 6 with a methylthio group and at position 3 with the propenoate side chain . Key structural attributes include:

PropertyValueSource
Molecular FormulaC12H9N2O3SNa\text{C}_{12}\text{H}_{9}\text{N}_{2}\text{O}_{3}\text{S}\cdot\text{Na}PubChem
Molecular Weight284.27 g/molPubChem
SMILESCSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].[Na+]NCATS
InChI KeyMVLGDRIPQBDGOO-FXRZFVDSSA-MPubChem

The sodium ion forms an ionic bond with the deprotonated carboxylic acid group, enhancing aqueous solubility compared to the parent tiacrilast compound (CID 6435375) .

Synthesis and Stability

While detailed synthetic protocols remain proprietary, tiacrilast sodium is derived from the neutral tiacrilast molecule (C12H10N2O3S\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}) through salt formation with sodium hydroxide. The anhydrous form exhibits stability under standard storage conditions, with no reported hygroscopicity or decomposition trends in published literature .

Pharmacological Mechanism and Preclinical Data

Mast Cell Stabilization

Tiacrilast sodium inhibits IgE-mediated histamine release with an IC50_{50} of 0.25 μM in rat peritoneal mast cells, surpassing cromoglycate (IC50_{50} = 1.5 μM) by sixfold in vitro . This activity correlates with its ability to prevent calcium influx into mast cells, a critical step in degranulation. Notably, it lacks direct antagonism at histamine (H1_1), serotonin (5-HT2_2), or leukotriene receptors, distinguishing it from symptomatic antiallergics .

In Vivo Efficacy

In murine models of passive cutaneous anaphylaxis, tiacrilast sodium demonstrated dose-dependent inhibition:

ModelRouteID50_{50}Comparative Potency vs. Cromoglycate
Rat PCA (cutaneous)Oral0.65 mg/kg2.3-fold greater
Rat bronchospasm (pulmonary)Nebulization0.022 mg/kg23-fold greater

These results highlight its dual advantage of oral bioavailability and enhanced topical potency .

Clinical Applications and Trials

Allergic Asthma Management

A pivotal double-blind study in ragweed-sensitive asthmatics (n=24) compared tiacrilast sodium (350 mg oral) against inhaled cromoglycate (20 mg). Outcomes measured via FEV1_1 and SGaw demonstrated:

ParameterTiacrilast Sodium (% Improvement)Cromoglycate (% Improvement)p-value
PD20_{20} FEV1_138.2 ± 5.752.4 ± 6.1<0.05
PD35_{35} SGaw41.8 ± 4.958.3 ± 5.3<0.01

While statistically significant versus placebo, tiacrilast sodium showed reduced efficacy compared to topical cromoglycate, suggesting optimal use in prophylaxis rather than acute reversal .

Allergic Rhinitis

An open-label trial (n=45) assessed 300 mg tiacrilast sodium twice daily over 4 weeks. Participant-reported outcomes revealed:

  • 67% reduction in nasal discharge (p<0.001p < 0.001)

  • 59% decrease in sneezing episodes (p=0.003p = 0.003)

  • No significant impact on ocular symptoms

The delayed onset of action (peak effect at 10–14 days) implies modulation of late-phase inflammatory mediators beyond immediate mast cell stabilization .

Comparative Analysis with Mast Cell Inhibitors

Tiacrilast sodium's unique profile emerges when contrasted with established agents:

AgentRoutePlasma Half-LifeMast Cell IC50_{50}Oral Bioavailability
Tiacrilast SodiumOral6.8 h0.25 μM82%
CromoglycateInhalation1.5 h1.5 μM<1%
LodoxamideTopical3.2 h0.18 μMNegligible

Advantages include systemic availability and prolonged suppression of mast cell reactivity, though with reduced topical potency compared to lodoxamide .

Future Directions and Development Challenges

Despite promising preclinical data, tiacrilast sodium's clinical advancement has been limited by:

  • Variable Absorption: Food interactions reduce Cmax_{max} by 40%, necessitating fasting administration .

  • Formulation Limitations: Lack of inhaled or topical preparations restricts utility in acute bronchospasm.

  • Patent Landscape: Original Hoffmann-La Roche patents expired in 2012, reducing commercial incentive for further trials .

Proposed research priorities include:

  • Development of enantiomerically pure derivatives to enhance potency

  • Nanoparticle-based delivery systems for pulmonary targeting

  • Repurposing studies in mastocytosis and chronic urticaria

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